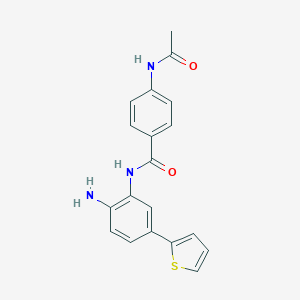![molecular formula C11H12FN5O B533946 5-[(4-fluorophenyl)methyl]-N,N-dimethyl-1H-1,2,3,4-tetrazole-1-carboxamide](/img/structure/B533946.png)
5-[(4-fluorophenyl)methyl]-N,N-dimethyl-1H-1,2,3,4-tetrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY2077855 is a synthetic organic compound known for its inhibitory activity on fatty acid amide hydrolase (FAAH). This enzyme is responsible for the degradation of fatty acid amides, including anandamide, which is an endogenous cannabinoid neurotransmitter. By inhibiting FAAH, LY2077855 increases the levels of anandamide, thereby modulating cannabinoid receptor activity .
Preparation Methods
The synthesis of LY2077855 involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial production methods for LY2077855 are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
LY2077855 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the molecule. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
LY2077855 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of FAAH and its effects on cannabinoid receptor activity.
Biology: Researchers use LY2077855 to investigate the role of anandamide and other fatty acid amides in cellular signaling and physiological processes.
Medicine: The compound is explored for its potential therapeutic applications in conditions such as pain, inflammation, and neurodegenerative diseases, where modulation of the endocannabinoid system may offer benefits.
Mechanism of Action
LY2077855 exerts its effects by inhibiting the activity of FAAH, an enzyme that degrades fatty acid amides like anandamide. By inhibiting FAAH, LY2077855 increases the levels of anandamide, which in turn activates cannabinoid receptors (CB1 and CB2). This activation leads to various physiological effects, including analgesia, anti-inflammatory responses, and neuroprotection .
Comparison with Similar Compounds
LY2077855 is unique in its specific inhibition of FAAH. Similar compounds include:
URB597: Another FAAH inhibitor with similar effects on anandamide levels and cannabinoid receptor activity.
Compared to these compounds, LY2077855 offers a more selective inhibition of FAAH, making it a valuable tool for studying the specific role of this enzyme in the endocannabinoid system.
Properties
Molecular Formula |
C11H12FN5O |
|---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methyl]-N,N-dimethyltetrazole-1-carboxamide |
InChI |
InChI=1S/C11H12FN5O/c1-16(2)11(18)17-10(13-14-15-17)7-8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
CKOZVEHVVHCMGD-UHFFFAOYSA-N |
SMILES |
O=C(N1N=NN=C1CC2=CC=C(F)C=C2)N(C)C |
Canonical SMILES |
CN(C)C(=O)N1C(=NN=N1)CC2=CC=C(C=C2)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY2077855; LY 2077855; LY-2077855. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B534661.png)


![(2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-[4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]butanamide;hydrochloride](/img/structure/B535588.png)

![4-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B535868.png)


![3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide](/img/structure/B536677.png)


![3-METHOXY-N-[5-(MORPHOLINE-4-SULFONYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B536851.png)


